molecular formula C10H6BrCl B1342333 1-Bromo-8-chloronaphthalene CAS No. 20816-79-9

1-Bromo-8-chloronaphthalene

Cat. No.: B1342333
CAS No.: 20816-79-9
M. Wt: 241.51 g/mol
InChI Key: JHZQEADUKRNQBX-UHFFFAOYSA-N
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Description

1-Bromo-8-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 8 are substituted by bromine and chlorine, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.

Biochemical Analysis

Biochemical Properties

1-Bromo-8-chloronaphthalene plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors targeting the KRas G12C and KRas G12D mutations. These inhibitors are essential in regulating biological processes and have shown promise in treating central nervous system diseases . The compound interacts with various enzymes and proteins, including those involved in the KRas signaling pathway. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the KRas signaling pathway can lead to changes in gene expression profiles and metabolic fluxes within the cell . These effects are critical in understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes, leading to changes in cellular functions. For example, its interaction with the KRas protein can inhibit the protein’s activity, thereby affecting downstream signaling pathways and gene expression . This inhibition is crucial in the compound’s role as a potential therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and cellular effects . Long-term studies in vitro and in vivo have provided insights into the compound’s sustained impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial in determining the compound’s safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution patterns are critical in understanding its therapeutic potential and toxicity.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the compound’s localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

1-Bromo-8-chloronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced by a hydroxyl group using a base.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the synthesis of various biologically active compounds. It is involved in the preparation of quinazoline derivatives, which are significant in medicinal chemistry for their potential therapeutic properties . Additionally, it is used in the development of inhibitors targeting specific proteins, such as KRas G12C and KRas G12D, which are relevant in cancer research . The compound’s unique structure allows it to be a valuable building block in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

1-Bromo-8-chloronaphthalene can be compared with other halogenated naphthalene derivatives, such as:

  • 1-Bromo-4-chloronaphthalene
  • 1-Chloro-8-nitronaphthalene
  • 1-Bromo-8-fluoronaphthalene

These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of bromine and chlorine at positions 1 and 8 in this compound provides distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

1-bromo-8-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQEADUKRNQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605564
Record name 1-Bromo-8-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20816-79-9
Record name 1-Bromo-8-chloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20816-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-8-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-8-chloronaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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